molecular formula C11H11F3O2 B118484 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one CAS No. 146801-29-8

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one

Cat. No. B118484
M. Wt: 232.2 g/mol
InChI Key: VJAXMKZOQDXQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one” is a chemical compound with the CAS Number: 146801-29-8. It has a molecular weight of 232.2 and its IUPAC name is 5,5,5-trifluoro-4-hydroxy-4-phenyl-2-pentanone . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 232.2 .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Effects

Research on natural triterpenes, which are chemically diverse compounds including structures similar to "5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one", has shown significant anti-inflammatory effects and immunomodulatory properties. These compounds have been proposed for future pharmaceutical applicability due to their natural origin and beneficial biological activities (Miranda et al., 2022).

Catalytic Transformations in Green Chemistry

Advances in the catalytic hydrogenation of furfural and its derivatives to pentanediol highlight the potential of using complex organic compounds in green chemical processes. The research focuses on developing efficient catalyst systems for converting biomass-derived compounds into valuable chemicals, suggesting a pathway for "5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one" in sustainable chemistry applications (Tan et al., 2021).

Environmental Degradation and Toxicity Studies

Studies on the microbial degradation of polyfluoroalkyl chemicals, which share structural features with "5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one", provide insights into the environmental fate and potential toxicity of such compounds. Understanding the degradation pathways and the formation of persistent toxic metabolites is crucial for assessing the environmental impact of fluorinated organic compounds (Liu & Mejia Avendaño, 2013).

Anticancer Properties of Flavonoid Compounds

Research on baicalein, a flavonoid compound with a phenyl group similar to that in "5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one", has shown significant anti-cancer activities. These studies highlight the potential of structurally complex compounds in developing novel anticancer drugs, suggesting possible research directions for "5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one" (Bie et al., 2017).

Safety And Hazards

For safety information and potential hazards associated with “5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one”, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXMKZOQDXQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386132
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one

CAS RN

146801-29-8
Record name 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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